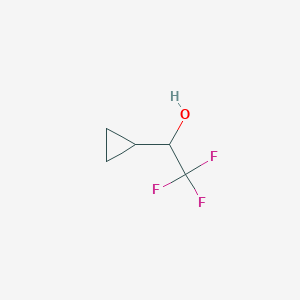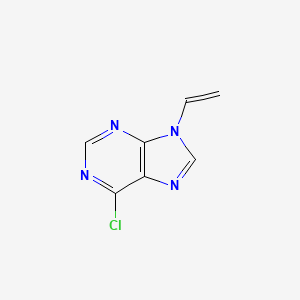
2-(Hydroxypyridin-2-ylmethyl)phenol
描述
2-(Hydroxypyridin-2-ylmethyl)phenol is a chemical compound with the molecular formula C12H11NO2. It is known for its unique structure, which includes both a hydroxyl group and a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxypyridin-2-ylmethyl)phenol can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with phenol in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound often involves scalable and green synthesis methods. For example, the use of aqueous hydrogen peroxide as an oxidant and H2O2/HBr as a reagent under simple and convenient conditions has been reported. This method allows for the efficient production of substituted phenols, including this compound, with minimal environmental impact .
化学反应分析
Types of Reactions: 2-(Hydroxypyridin-2-ylmethyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the pyridine ring, which provide multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can produce halogenated phenols .
科学研究应用
2-(Hydroxypyridin-2-ylmethyl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antioxidant and antimicrobial agent. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
作用机制
The mechanism of action of 2-(Hydroxypyridin-2-ylmethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group and pyridine ring allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
相似化合物的比较
2-(Hydroxypyridin-2-ylmethyl)phenol can be compared with other similar compounds, such as 2-pyridone and 2-(pyridin-2-yl)pyrimidine derivatives. While these compounds share some structural similarities, this compound is unique due to its specific combination of a hydroxyl group and a pyridine ring. This unique structure contributes to its distinct chemical reactivity and biological activity .
List of Similar Compounds:- 2-Pyridone
- 2-(Pyridin-2-yl)pyrimidine derivatives
- Indole derivatives
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.
属性
IUPAC Name |
2-[hydroxy(pyridin-2-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-2-1-5-9(11)12(15)10-6-3-4-8-13-10/h1-8,12,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBCSLLVFWVCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=CC=N2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B3322996.png)




![1-Methyl-4H-benzo[f][1,2,4]triazolo[4,3-a]azepin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate](/img/structure/B3323054.png)


![4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3323002.png)





